4-amino-N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamide
CAS No.: 2733-54-2
Cat. No.: VC18685238
Molecular Formula: C9H12N4O2S
Molecular Weight: 240.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2733-54-2 |
|---|---|
| Molecular Formula | C9H12N4O2S |
| Molecular Weight | 240.28 g/mol |
| IUPAC Name | 4-amino-N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C9H12N4O2S/c10-7-1-3-8(4-2-7)16(14,15)13-9-11-5-6-12-9/h1-4H,5-6,10H2,(H2,11,12,13) |
| Standard InChI Key | GYWBMJZUFMUOPG-UHFFFAOYSA-N |
| Canonical SMILES | C1CN=C(N1)NS(=O)(=O)C2=CC=C(C=C2)N |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The compound’s systematic name, 4-amino-N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamide, reflects its dual functional groups:
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A benzenesulfonamide group substituted with an amino (-NH₂) group at the para position.
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A 4,5-dihydro-1H-imidazol-2-yl group linked via a sulfonamide bridge.
Its molecular formula is C₉H₁₁N₄O₂S, with a molecular weight of 255.28 g/mol .
Structural Analysis
The compound features:
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A planar benzene ring with electron-donating amino and electron-withdrawing sulfonamide groups, creating a polar microenvironment.
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A partially saturated imidazoline ring (4,5-dihydro-1H-imidazole) with two nitrogen atoms capable of hydrogen bonding .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 4-amino-N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamide |
| Molecular Formula | C₉H₁₁N₄O₂S |
| Molecular Weight | 255.28 g/mol |
| Hydrogen Bond Donors | 3 (NH₂, NH, SO₂NH) |
| Hydrogen Bond Acceptors | 5 (SO₂, imidazoline N) |
Synthesis and Derivatives
Synthetic Pathways
While no direct synthesis protocol exists for this compound, analogous methods from imidazoline-sulfonamide hybrids suggest two approaches:
Nucleophilic Substitution
Reaction of 4-aminobenzenesulfonamide with 2-chloro-4,5-dihydro-1H-imidazole in anhydrous dimethylformamide (DMF) yields the target compound via sulfonamide bond formation .
Betaine Intermediate Route
A betaine intermediate, formed by reacting imidazoline precursors with (aminooxy)sulfonic acid (HOSA), can be hydrolyzed under basic conditions to generate the final product .
Derivatives and Modifications
Derivatives of this compound often involve:
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Sulfonyl group substitutions (e.g., aryl or alkyl sulfonamides) .
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Ring-opening reactions to form hydrazonomethylbenzonitriles .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) due to sulfonamide polarity. Limited solubility in water (≈2.1 mg/mL at 25°C) .
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Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or alkaline environments.
Spectroscopic Data
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IR Spectroscopy: Peaks at 3310–3157 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=N), and 1350–1150 cm⁻¹ (SO₂ asym/sym stretch) .
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NMR Spectroscopy:
| Activity | Model System | Result |
|---|---|---|
| Antibacterial | S. aureus | MIC = 16 µg/mL |
| Antiproliferative | MCF-7 cells | IC₅₀ = 18.7 µM |
| Antioxidant | DPPH assay | IC₅₀ = 12.5 µM |
Applications and Industrial Relevance
Medicinal Chemistry
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Antibacterial Agents: Structural analogs are explored as alternatives to penicillin-resistant pathogens .
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Anticancer Therapeutics: Hybrid scaffolds target DNA replication enzymes .
Material Science
Sulfonamide-imidazoline complexes serve as ligands for transition metal catalysts in asymmetric synthesis .
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